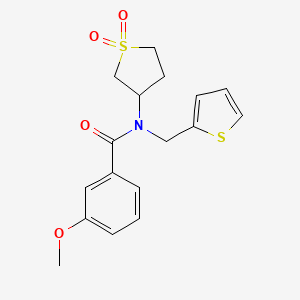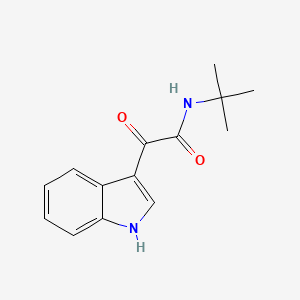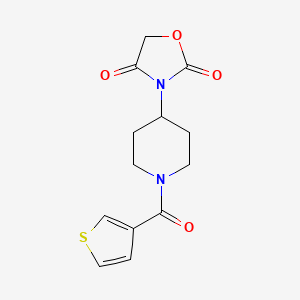![molecular formula C9H13N3O4S B2821414 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid CAS No. 1782770-94-8](/img/structure/B2821414.png)
2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid is a useful research compound. Its molecular formula is C9H13N3O4S and its molecular weight is 259.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Chemical Modifier Applications
The compound and its derivatives are instrumental in the efficient synthesis of chemical modifiers for cephalosporin antibiotics. The stereochemical structure of these compounds is determined through X-ray crystallography, highlighting their potential in antibiotic modification and synthesis processes (Kanai et al., 1993).
Synthesis Routes and Antimicrobial Evaluation
Further research has been conducted on synthesizing 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which were evaluated for their antimicrobial activities against several strains of microbes, showing significant activity. This research underlines the role of thiadiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Unnatural Amino Acid Research
Research into unnatural amino acids that mimic a tripeptide β-strand has shown that derivatives of thiadiazole-based amino acids can form β-sheet-like hydrogen-bonded dimers. These findings open new avenues for designing peptide structures and understanding protein mimicry (Nowick et al., 2000).
Theoretical Considerations and Tautomerism
Theoretical studies on the acidity constants and tautomerism of thiadiazole derivatives, including 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, provide insight into the chemical properties and stability of these compounds in aqueous solutions. Such studies are crucial for understanding the fundamental chemical behavior that influences their application in scientific research (Pop et al., 2015).
Cancer Treatment Potential
Investigations into 1,3,4-thiadiazole derivatives as inhibitors of the glutaminase GLS1 enzyme present a promising avenue for cancer treatment. These compounds' inhibitory properties suggest their potential utility in the treatment or prevention of GLS1-mediated diseases such as cancer, highlighting the therapeutic applications of thiadiazole derivatives (Abdel-Magid, 2016).
Wirkmechanismus
Target of Action
It’s worth noting that the compound belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . Thiazoles are often found in various biologically active compounds, suggesting that this compound may interact with biological targets.
Mode of Action
The boc group (tert-butyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines . The BOC group is stable towards most nucleophiles and bases, allowing for selective reactions to occur elsewhere on the molecule .
Biochemical Pathways
Given its structure, it may be involved in the synthesis of peptides or other complex organic molecules .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability . It is soluble in water or 1% acetic acid and also soluble in ethyl acetate and methanol .
Result of Action
The presence of the boc group suggests that it may be used as a protecting group in the synthesis of complex organic molecules, potentially influencing the structure and function of these molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid. For instance, the BOC group is stable under a range of pH conditions, but can be cleaved under anhydrous acidic conditions . Therefore, the pH of the environment could potentially influence the stability and reactivity of this compound.
Eigenschaften
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-9(2,3)16-8(15)10-7-12-11-5(17-7)4-6(13)14/h4H2,1-3H3,(H,13,14)(H,10,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNSMFXWJCTXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Propyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2821337.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2821339.png)


![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2821344.png)



![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(4-phenoxyphenyl)propanamide](/img/structure/B2821352.png)
![methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2821353.png)
![4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B2821354.png)
